molecular formula C7H15NO2 B1436047 (4-Methoxy-2-methylpyrrolidin-2-yl)methanol CAS No. 2059935-13-4

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Cat. No. B1436047
M. Wt: 145.2 g/mol
InChI Key: YLAJHFVYSMCSJP-UHFFFAOYSA-N
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Description

“(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 2059935-13-4 . It has a molecular weight of 145.2 and its molecular formula is C7H15NO2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is 1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis Processes

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol has been utilized in various synthesis processes. For instance, it's involved in the double reduction of cyclic sulfonamides to synthesize complex organic structures like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This synthesis involves the use of cyclic aryl sulfonamides, which are reductively ring-opened to furnish amino products, with the aryl group incorporated into the final compound (Evans, 2007). Additionally, it has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation using dialkylzincs, showcasing its utility in creating optically active compounds with high enantioselectivity (Takemoto et al., 1998).

Catalysis and Chiral Applications

This compound plays a significant role in catalysis and chiral applications. For instance, Diphenyl(1-methylpyrrolidin-2-yl)methanol, a derivative, is a highly enantio- and chemoselective chiral catalyst for additions of dialkylzincs to aldehydes, leading to sec-alcohols with high enantiomeric excesses. Such catalysts are essential in asymmetric synthesis, an area of significant interest in pharmaceuticals and fine chemicals production (Soai & Shibata, 1997).

Surface Chemistry and Nanotechnology

In surface chemistry and nanotechnology, the compound's derivatives are used to probe surface sites of ceria nanocrystals. Methanol, for instance, has been utilized to study the nature of surface sites of these nanocrystals, with adsorption and desorption followed by techniques like in situ IR and Raman spectroscopy (Wu et al., 2012).

Photocatalysis and Organic Synthesis

Moreover, the compound is relevant in photocatalysis and organic synthesis. For example, in the dye-sensitised photo-oxygenation of 3-methylpyrrole in methanol, derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol are produced as intermediates or end products, indicating its role in complex organic reactions under photochemical conditions (Lightner & Low, 1972).

Analytical Chemistry

In analytical chemistry, derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol have been used as chemosensors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a related compound, acts as a highly selective chemosensor for Ag(+) ions in a methanol-water mixture, showcasing its utility in detecting specific metal ions (Tharmaraj et al., 2012).

Polymer Chemistry

In polymer chemistry, optically active polymers with helical conformations have been synthesized using derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol. These polymers exhibit reversible helix-helix transitions, indicating potential applications in advanced materials science (Okamoto et al., 1991).

Safety And Hazards

The safety information available indicates that “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-methoxy-2-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAJHFVYSMCSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol
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